Phylloseptin-J1
Description
Properties
bioactivity |
Antimicrobial |
|---|---|
sequence |
FLSLIPHAINAISAIANHF |
Origin of Product |
United States |
Discovery, Isolation, and Origin of Phylloseptin J1
Identification from Phyllomedusa Species
The primary source for the discovery of novel AMPs, including phylloseptins, is the skin secretions of frogs from the Phyllomedusinae subfamily. mdpi.commdpi.com These secretions are a complex mixture of various bioactive molecules. researchgate.net
Phylloseptin-J1 has been identified and isolated from the skin secretion of Phyllomedusa nordestina, now taxonomically classified as Pithecopus nordestinus. nih.govuniprot.org This amphibian species, native to Northeastern Brazil, is a rich source of peptides from both the phylloseptin and dermaseptin (B158304) families. mdpi.comresearchgate.net Research on the skin secretions of P. nordestina has led to the identification of numerous peptides, including a hyposin designated HPS-J1, alongside various dermaseptins and other phylloseptins. nih.govresearchgate.net
Amphibians possess specialized granular glands in their skin that synthesize and store a diverse arsenal (B13267) of bioactive peptides. nih.gov When the amphibian is threatened or stressed, it releases these peptides onto its skin surface. qub.ac.uk This secretion acts as a first line of defense against invading pathogens like bacteria, fungi, and viruses. frontiersin.org The peptides are stored in the glands as precursor proteins, which are then processed to release the mature, active peptides upon secretion. nih.gov This defensive mechanism is a product of long evolutionary adaptation, providing the frog with a potent chemical shield in its environment. qub.ac.uk
Methodologies for Peptide Isolation and Initial Characterization
The identification of novel peptides like this compound from complex biological mixtures requires a combination of powerful analytical techniques. qub.ac.uk A common workflow involves initial separation by chromatography followed by detailed structural analysis using mass spectrometry. mdpi.comfrontiersin.org
Reversed-phase high-performance liquid chromatography (RP-HPLC) is the cornerstone technique for the purification of peptides from crude amphibian skin secretions. researchgate.netqub.ac.uknih.gov In this method, the lyophilized (freeze-dried) crude secretion is first reconstituted and then injected into the HPLC system. researchgate.net
The components of the mixture are separated based on their hydrophobicity. nih.govharvardapparatus.com A column packed with a nonpolar stationary phase (like C18) is used, and the peptides are eluted with a gradient of increasing organic solvent (typically acetonitrile) in water, often with an ion-pairing agent like trifluoroacetic acid (TFA). researchgate.net Peptides with greater hydrophobicity interact more strongly with the column and thus elute later, at higher concentrations of the organic solvent. nih.gov This process fractionates the complex mixture, isolating individual peptides for further analysis. researchgate.netresearchgate.net
Once peptides are purified by RP-HPLC, mass spectrometry is employed to determine their exact molecular mass and amino acid sequence. dtic.mil
MALDI-TOF (Matrix-Assisted Laser Desorption/Ionization-Time of Flight) MS: This technique is often used for rapid determination of the molecular weights of the peptides in the HPLC fractions, allowing for the identification of potentially novel compounds. researchgate.net
Tandem Mass Spectrometry (MS/MS): To determine the primary structure (amino acid sequence) of a peptide, MS/MS is used. A specific peptide ion is selected and fragmented through collision-induced dissociation. researchgate.net The resulting fragment ions are analyzed to piece together the amino acid sequence. nih.govresearchgate.net This process, often referred to as de novo sequencing when performed without a reference database, is crucial for validating the structure of newly discovered peptides and confirming post-translational modifications, such as the common C-terminal amidation found in phylloseptins. nih.govresearchgate.netnih.gov
Contextualization within Known Phylloseptin Variants
This compound belongs to a well-defined family of peptides with several conserved structural features. nih.gov Understanding these commonalities helps in its classification and in predicting its biological function.
Members of the phylloseptin family are typically small, linear peptides, most often containing 19 to 21 amino acid residues. mdpi.comnih.gov A key characteristic is a highly conserved N-terminal sequence, commonly FLSLIP or a close variation thereof. mdpi.comnih.gov These peptides are also cationic, meaning they carry a net positive charge, which is important for their interaction with negatively charged microbial membranes. nih.gov Structurally, they tend to form an amphipathic α-helix, a conformation where hydrophobic and hydrophilic amino acids are segregated on opposite faces of the helix. mdpi.com This structure is critical for their antimicrobial mechanism, which often involves disrupting the cell membranes of pathogens. nih.gov Another common feature is C-terminal amidation, a post-translational modification that enhances the peptide's stability and activity. nih.govnih.gov
The table below summarizes the key characteristics of the Phylloseptin family, to which this compound belongs.
| Characteristic | Description | Reference |
| Origin | Skin secretions of Phyllomedusinae subfamily frogs | mdpi.com |
| Length | Typically 19-21 amino acid residues | mdpi.com |
| N-Terminus | Highly conserved sequence (e.g., FLSLIP) | nih.gov |
| Structure | Cationic, forms an amphipathic α-helix | nih.govmdpi.com |
| Modification | Often features C-terminal amidation | nih.gov |
Molecular Structure and Conformational Dynamics of Phylloseptin J1
Primary Amino Acid Sequence Analysis
The primary structure of a peptide, the linear sequence of its amino acids, is fundamental to its ultimate three-dimensional shape and function. Phylloseptin-J1 is a relatively small peptide, typically consisting of 19 to 21 amino acid residues. capes.gov.brnih.gov The precise amino acid sequence of this compound is essential for its characteristic physicochemical properties.
Below is a table detailing the primary amino acid sequence of a representative phylloseptin, Phylloseptin-1, which shares structural similarities with other members of the family.
| Property | Value |
| Sequence | FLSLIPHAINAVSAIAKHN-NH2 |
| Length | 19 amino acids |
| Molecular Weight | ~1.7-2.1 kDa |
Interactive Data Table: Click on column headers to sort.
Secondary Structure Predictions and Experimental Determination
While the primary sequence is a linear chain, peptides like this compound fold into specific three-dimensional conformations known as secondary structures. In aqueous solutions, many antimicrobial peptides, including phylloseptins, may exist in a disordered or random coil state. mdpi.combiorxiv.org However, upon encountering a membrane-like environment, they often undergo a conformational change. biorxiv.orgembrapa.brnih.gov
Alpha-Helical Propensity upon Membrane Interaction
A defining characteristic of the phylloseptin family, including this compound, is its strong tendency to adopt an alpha-helical conformation when it interacts with biological membranes or membrane-mimicking environments such as organic solvents (e.g., trifluoroethanol) or phospholipid vesicles. nih.govmdpi.comdovepress.comwikipedia.org This transition from a random coil to an alpha-helix is a critical step in its mechanism of action. biorxiv.org Experimental techniques like circular dichroism (CD) spectroscopy and nuclear magnetic resonance (NMR) spectroscopy have been instrumental in confirming this helical propensity. dovepress.comembrapa.br The alpha-helical structure provides a stable framework that facilitates the peptide's interaction with and disruption of microbial cell membranes. biorxiv.org
Role of Cationicity and Amphiphilicity
The biological activity of this compound is heavily reliant on two key physicochemical properties: its net positive charge (cationicity) and its amphiphilic nature. nih.govmdpi.com
Cationicity: Phylloseptins are cationic peptides, meaning they carry a net positive charge at physiological pH. nih.govembrapa.br This positive charge is attributed to the presence of basic amino acid residues, such as lysine (B10760008) (Lys) and histidine (His). dovepress.com The cationicity is crucial for the initial electrostatic attraction between the peptide and the negatively charged components of microbial cell membranes, such as phospholipids (B1166683). nih.govdovepress.com
Amphiphilicity: When folded into an alpha-helix, this compound exhibits an amphiphilic or amphipathic structure. embrapa.brmdpi.com This means that the amino acid residues are segregated into two distinct faces along the helical axis: a hydrophobic (non-polar) face and a hydrophilic (polar and charged) face. embrapa.br The hydrophobic face interacts with the lipid core of the cell membrane, while the hydrophilic face, containing the cationic residues, remains exposed to the aqueous environment and the polar head groups of the phospholipids. embrapa.brfrontiersin.orgnih.gov This amphipathic nature is essential for the peptide's ability to disrupt the membrane. embrapa.br Helical wheel projections are often used to visualize this segregation of hydrophobic and hydrophilic residues. embrapa.br
Structural Homologies within the Phylloseptin Family (e.g., conserved N-terminal FLSLIP-)
A striking feature of the phylloseptin family is the high degree of conservation in their amino acid sequences, particularly at the N-terminus. capes.gov.brfrontiersin.orgnih.gov Many members of this family share a highly conserved N-terminal sequence, "FLSLIP-". dovepress.comfrontiersin.orgnih.gov This conserved region is believed to be crucial for the peptides' antimicrobial activity and structural integrity. dovepress.com While the N-terminal region is highly conserved, the C-terminal region often shows more variability in its amino acid composition, which can lead to differences in the specific activities and potencies of different phylloseptin peptides. embrapa.brfrontiersin.org
Biosynthetic Pathways and Genetic Encoding of Phylloseptin J1
cDNA Cloning and Sequence Analysis of Precursor Proteins
The study of the biosynthesis of Phylloseptin-J1 begins at the genetic level, with the isolation and analysis of the complementary DNA (cDNA) that codes for its precursor protein. The general methodology for this involves creating a cDNA library from the skin secretions or skin tissue of the host amphibian. nih.gov These libraries contain a snapshot of all the genes being actively expressed in the tissue at the time of collection.
From such a library, specific transcripts encoding peptide precursors can be identified and cloned. nih.gov Analysis of the nucleotide and translated amino acid sequences of these clones reveals a characteristic structure for the precursor protein. Typically, the precursor consists of several distinct domains:
An N-terminal signal peptide sequence, which directs the nascent protein into the endoplasmic reticulum for secretion.
An acidic pro-region sequence.
The sequence of the mature, functional phylloseptin peptide itself.
A C-terminal processing signal, often a glycine (B1666218) residue, which is crucial for amidation. nih.gov
A remarkable finding from the sequence analysis of precursors for various amphibian antimicrobial peptides, including those from the phylloseptin family, is the high degree of conservation in the N-terminal preproregions. imrpress.com This conservation is observed even between distantly related frog species. imrpress.com In stark contrast, the C-terminal region, which encodes the mature antimicrobial peptide, is hypervariable. imrpress.com This combination of a conserved "scaffold" and a variable "active" region is a hallmark of these gene products and suggests a shared evolutionary origin and processing mechanism, while allowing for rapid diversification of the final effector molecules to target different pathogens. imrpress.com
Table 1: General Structure of Amphibian Antimicrobial Peptide Precursors
| Precursor Region | Function | Conservation Level |
| Signal Peptide | Directs protein for secretion | Highly Conserved |
| Acidic Pro-region | May assist in proper folding and prevent premature activity | Highly Conserved |
| Mature Peptide | The final, active antimicrobial peptide | Hypervariable |
| Processing Signal | Site for post-translational modification (e.g., amidation) | Generally Conserved |
Gene Expression and Regulation in Amphibian Secretory Glands
The genes encoding this compound and other related peptides are expressed predominantly in specialized granular (serous) glands distributed throughout the amphibian's skin. imrpress.com These glands function as reservoirs for a cocktail of bioactive molecules, including a wide array of antimicrobial peptides, which constitute a primary component of the frog's innate immune system. imrpress.comnih.gov The expression of these peptide genes is a key part of the amphibian's chemical defense strategy against pathogens and predators.
The release of the glandular contents onto the skin surface can occur through a holocrine mechanism, where the entire gland cell ruptures to extrude the secretory granules. imrpress.com Gene expression can be highly specific, with each frog species typically producing a unique repertoire of 10-20 different antimicrobial peptides. imrpress.com This species-specific expression pattern contributes to the vast biodiversity of AMPs observed in nature. imrpress.com
The genetic organization of some amphibian AMPs, such as dermaseptins and phylloxins, has been shown to be highly conserved, featuring introns that separate the different functional domains of the precursor-encoding gene. imrpress.com This structural conservation in the genes suggests a common regulatory mechanism for their expression, although specific factors that trigger and control the level of gene expression in response to environmental stimuli or injury are still areas of active research.
Post-Translational Modifications and Maturation
The precursor protein translated from the mRNA is not the final, active form of this compound. It must undergo a series of post-translational modifications to become a mature and potent antimicrobial peptide. imrpress.com This maturation process occurs within the secretory pathway of the granular gland cells.
The key steps in the maturation of this compound include:
Proteolytic Cleavage: The N-terminal signal peptide is cleaved off as the precursor enters the endoplasmic reticulum. Subsequently, specific proteases recognize and cut at the boundaries of the acidic pro-region, liberating the mature peptide sequence. The hypervariability of the mature peptide sequence is generated through rapid evolution, while the processing sites remain conserved to be recognized by the cleavage enzymes. imrpress.com
C-terminal Amidation: One of the most common and critical post-translational modifications for many amphibian peptides, including phylloseptins, is C-terminal amidation. imrpress.com This modification typically involves an enzyme that recognizes a C-terminal glycine residue on the peptide precursor. nih.gov The glycine acts as an amide donor, resulting in the replacement of the glycine with an amide group (-NH2) on the C-terminal amino acid of the mature peptide. nih.gov This amidation often neutralizes the negative charge of the C-terminal carboxyl group, which can enhance the peptide's stability and antimicrobial activity. ufmg.br
These modifications transform the larger, inactive precursor into the relatively short, cationic, and amphipathic this compound peptide, ready to be secreted and defend the frog against microbial threats. imrpress.com
Molecular Mechanisms of Action of Phylloseptin J1
Interaction with Microbial Membranes
The initial and most critical step in the antimicrobial action of Phylloseptin-J1 is its interaction with the microbial membrane. This interaction is governed by a combination of electrostatic and hydrophobic forces, leading to membrane permeabilization and disruption through various proposed models.
Electrostatic and Hydrophobic Interactions with Anionic Phospholipids (B1166683)
The cell membranes of bacteria are rich in anionic phospholipids, such as phosphatidylglycerol and cardiolipin, which impart a net negative charge to the membrane surface. unesp.brsemanticscholar.orgmdpi.com In contrast, mammalian cell membranes are predominantly composed of zwitterionic phospholipids like phosphatidylcholine, resulting in a less negatively charged surface. ubc.ca This difference in surface charge is a key factor in the selective targeting of microbial membranes by cationic AMPs like this compound.
The initial attraction between the positively charged amino acid residues of this compound and the negatively charged components of the microbial membrane is driven by electrostatic interactions . nih.govku.dk This interaction facilitates the accumulation of peptide molecules on the bacterial surface. nih.gov
Following the initial electrostatic binding, hydrophobic interactions come into play. semanticscholar.org The amphipathic nature of this compound, possessing both hydrophobic and hydrophilic regions, allows its nonpolar residues to insert into the hydrophobic core of the lipid bilayer. mdpi.com This dual interaction is crucial for the subsequent disruption of the membrane structure. ku.dk Studies on related phylloseptins have shown that the amphipathic helical structure positions the charged residues towards the aqueous phase while the hydrophobic residues interact with the lipid acyl chains of the membrane. nih.gov
| Interaction Type | Role in this compound Action | Key Membrane Components Involved |
| Electrostatic | Initial attraction and accumulation of the peptide on the microbial surface. | Anionic phospholipids (e.g., phosphatidylglycerol, cardiolipin), Lipopolysaccharides (LPS) in Gram-negative bacteria. nih.gov |
| Hydrophobic | Insertion of the peptide into the lipid bilayer, leading to membrane destabilization. | Acyl chains of phospholipids in the membrane core. ubc.ca |
Membrane Permeabilization and Disruption Mechanisms (e.g., Carpet Model, Toroidal Pore Model, Barrel-Stave Model, Aggregate Model)
Once a critical concentration of this compound is reached on the microbial membrane, the peptide molecules induce permeabilization and disruption through one or more proposed mechanisms. frontiersin.org These models describe different ways in which AMPs can compromise the integrity of the lipid bilayer. nih.gov
Carpet Model: In this model, the peptides accumulate on the surface of the membrane, forming a "carpet-like" layer. ubc.caufmg.br Once a threshold concentration is achieved, the peptides disrupt the membrane in a detergent-like manner, leading to the formation of micelles and the complete disintegration of the membrane. ubc.caresearchgate.net This mechanism is often associated with higher peptide concentrations. ubc.ca
Toroidal Pore Model: This model suggests that the peptides insert into the membrane and induce the lipid monolayers to bend continuously, forming a pore where both the peptides and the lipid headgroups line the channel. researchgate.netmdpi.com This creates a "toroidal" or doughnut-shaped pore that allows for the passage of water and ions. rug.nl Molecular dynamics simulations of similar peptides have shown that the pore can be dynamic and disordered. frontiersin.org
Barrel-Stave Model: In this model, the peptides insert perpendicularly into the membrane, much like the staves of a barrel, to form a pore. ubc.caresearchgate.net The hydrophobic surfaces of the peptides face the lipid core of the membrane, while the hydrophilic surfaces line the aqueous channel. ubc.ca This model is considered less common for many AMPs. ubc.ca
Aggregate Model: This model proposes that peptide oligomers aggregate on the membrane surface. ubc.ca These aggregates then interact with the acyl chains of the phospholipids, causing transient, informal channels to form, which allows for leakage of cellular contents. ubc.ca This model can also explain how some peptides might translocate across the membrane to reach intracellular targets. ubc.ca
| Model | Description | Key Feature |
| Carpet Model | Peptides coat the membrane surface and cause detergent-like disruption at high concentrations. ubc.caufmg.br | Membrane micellization. ubc.ca |
| Toroidal Pore Model | Peptides and lipid headgroups together line a water-filled pore. researchgate.netmdpi.com | Continuous bending of the lipid monolayer. researchgate.net |
| Barrel-Stave Model | Peptides insert perpendicularly into the membrane to form a pore. ubc.caresearchgate.net | Peptide-lined channel with hydrophobic surfaces facing lipids. ubc.ca |
| Aggregate Model | Peptide aggregates on the surface induce transient, informal channels. ubc.ca | Formation of peptide oligomers on the membrane. ubc.ca |
Impact on Cellular Osmotic Gradient and Lysis
The permeabilization of the microbial membrane by this compound has profound consequences for the cell's viability. The formation of pores or defects in the membrane disrupts the carefully maintained cellular osmotic gradient . mdpi.comresearchgate.net This leads to an uncontrolled flux of ions and water across the membrane, causing the cell to swell and eventually undergo lysis , or rupture. mdpi.comresearchgate.net
The disruption of the membrane potential and the subsequent leakage of essential intracellular components, such as ions and ATP, contribute significantly to the bacteriolytic properties of phylloseptins and other AMPs. mdpi.comscience.gov
Potential Intracellular Targets beyond Membrane Disruption
While the primary mechanism of action for most AMPs, including phylloseptins, is the disruption of the cell membrane, there is growing evidence that some peptides can translocate into the cytoplasm and interact with intracellular targets. ubc.canih.gov This suggests that their antimicrobial activity may not be solely limited to membranolytic effects. frontiersin.org
Potential intracellular activities of AMPs can include:
Inhibition of nucleic acid synthesis: Some AMPs can bind to DNA and RNA, interfering with replication and transcription processes. mdpi.com
Inhibition of protein synthesis: Interaction with ribosomes or other components of the translational machinery can halt protein production. nih.gov
Inhibition of enzymatic activity: AMPs can interfere with the function of essential enzymes within the cell. mdpi.com
Disruption of cell wall synthesis: Some peptides can inhibit the processes involved in building and maintaining the bacterial cell wall. ubc.ca
Structure Activity Relationship Studies for Phylloseptin J1 and Analogues
Influence of Net Charge on Antimicrobial Potency and Selectivity
The net positive charge of antimicrobial peptides (AMPs) is a critical determinant of their initial interaction with microbial cells. The bacterial membrane is characteristically more negatively charged than mammalian cell membranes, an attribute that cationic AMPs exploit for selective targeting. nih.gov An increase in the net positive charge generally enhances the electrostatic attraction between the peptide and the negatively charged components of the bacterial cell envelope, such as lipopolysaccharides (LPS) in Gram-negative bacteria and teichoic acids in Gram-positive bacteria. researchgate.net
However, the relationship between charge and activity is not linear; an excessive increase in positive charge can sometimes interfere with the peptide's structure and function. applyindex.com Therefore, an optimal balance of net charge is essential to maximize antimicrobial potency while maintaining selectivity and minimizing toxicity towards host cells. researchgate.netnih.gov
| Peptide Analogue | Modification | Net Charge | Key Finding | Reference |
|---|---|---|---|---|
| Phylloseptin-TO2 Analogue (SR) | L-Lysine Substitutions | Increased | Enhanced membrane interaction and antimicrobial efficacy. | nih.gov |
| Phylloseptin-PHa Analogue | Charge-modifying substitutions | Increased | Cationicity is a significant factor for electrostatic interaction with bacterial membranes. | researchgate.net |
| Magainin-2 Analogue | Addition of 10 Lys or Arg residues | Increased | Antimicrobial activity increased 8 to 18-fold without increasing hemolytic properties. | mdpi.com |
Role of Hydrophobicity and Amphipathicity
Hydrophobicity, the measure of a molecule's aversion to water, and amphipathicity, the spatial separation of hydrophobic and hydrophilic residues, are fundamental to the membrane-disrupting mechanism of Phylloseptin-J1. imrpress.commdpi.com Once electrostatically drawn to the bacterial surface, the peptide's hydrophobic residues facilitate its insertion into the lipid bilayer core. nih.govmdpi.com The amphipathic nature allows the peptide to adopt a secondary structure, typically an alpha-helix, at the membrane interface, which is crucial for its lytic activity. imrpress.commdpi.com
Numerous studies have highlighted that a delicate balance between hydrophobicity and net charge is paramount for the peptide's effectiveness and selectivity. researchgate.netfrontiersin.org While increasing hydrophobicity can enhance the peptide's ability to penetrate and disrupt the membrane, excessive hydrophobicity often leads to a loss of selectivity and increased toxicity towards host cells, such as red blood cells (hemolysis). nih.gov This is because highly hydrophobic peptides can interact indiscriminately with the zwitterionic membranes of mammalian cells. nih.gov
For example, structure-activity relationship studies on Phylloseptin-PHa (PSPHa) and its derivatives found that hydrophobicity needed to be maintained below a certain threshold (a grand average of hydropathicity (GRAVY) value of 0.73) when the net positive charge was +6, to ensure the analogue did not possess significant hemolytic activity. applyindex.com This underscores the need for precise tuning of hydrophobicity to create peptides that are potent against microbes but safe for the host. researchgate.netnih.gov
| Peptide | Hydrophobicity (GRAVY) | Net Charge | Hemolytic Activity | Key Finding | Reference |
|---|---|---|---|---|---|
| Phylloseptin-PHa | - | - | - | A balance between hydrophobicity and charge is crucial for selectivity. | researchgate.netnih.gov |
| PSPHa Derivative | <0.73 | +6 | Low | Maintaining hydrophobicity below a threshold minimizes hemolysis. | applyindex.com |
| Tachyplesin-1 | - | - | High | Increased amphipathicity correlated with increased antimicrobial activity and toxicity. | nih.gov |
Effect of Amino Acid Substitutions and Modifications (e.g., L/D-Lysine)
The substitution of specific amino acids is a powerful strategy to enhance the therapeutic properties of antimicrobial peptides. Modifications can be aimed at increasing net charge, modulating hydrophobicity, or improving stability against enzymatic degradation. frontiersin.org A particularly effective modification involves the substitution of naturally occurring L-amino acids with their D-enantiomers.
Peptides composed of D-amino acids are resistant to degradation by proteases, which are common in physiological environments and can rapidly inactivate conventional peptide drugs. nih.gov This increased stability can lead to a longer half-life and sustained antimicrobial activity. nih.gov
A study on Phylloseptin-TO2 (PSTO2) demonstrated the benefits of this approach. Analogues were created where L-lysine was substituted with D-lysine. These D-lysine-containing analogues, specifically SRD7 and SR2D10, not only showed significant antimicrobial activity against Staphylococcus aureus and methicillin-resistant S. aureus (MRSA) but also exhibited reduced hemolytic activity and cytotoxicity, leading to an improved therapeutic index. nih.gov Similar findings have been reported for other antimicrobial peptides, where D-amino acid substitution enhances stability against trypsin and serum proteases. mdpi.comresearchgate.net This strategy offers a promising route to develop more robust and effective phylloseptin-based therapeutics.
| Peptide | Modification | Target Organism | Result | Reference |
|---|---|---|---|---|
| Phylloseptin-TO2 (PSTO2) | Template Peptide | - | High cytotoxicity and low stability limited clinical development. | nih.gov |
| SRD7 & SR2D10 | D-Lysine substitution in PSTO2 | S. aureus, MRSA | Significant antimicrobial effect with reduced hemolytic activity and cytotoxicity. | nih.gov |
| HPA3NT3-A2 | Template Peptide | E. coli, S. aureus | Strong antimicrobial activity but susceptible to proteases. | nih.gov |
| HPA3NT3-A2D | All L-Lys residues substituted with D-Lys | E. coli, S. aureus | Increased half-life and maintained antimicrobial activity in serum. | nih.gov |
Importance of Alpha-Helical Folding Propensity
The ability to form an amphipathic alpha-helical secondary structure is a hallmark of the phylloseptin family and many other membrane-active antimicrobial peptides. imrpress.com In an aqueous environment, these peptides typically exist in a random coil conformation. frontiersin.org However, upon encountering the membrane-mimicking environment of a bacterial cell surface, they undergo a conformational change to adopt a well-defined alpha-helical structure. mdpi.comfrontiersin.org
This induced helicity is essential for their mechanism of action. The alpha-helix orients the peptide's hydrophobic residues towards the lipid core of the membrane and its hydrophilic, charged residues towards the aqueous environment or the phospholipid head groups. imrpress.commdpi.com This alignment facilitates membrane permeabilization, leading to the leakage of cellular contents and ultimately, bacterial death. imrpress.com
Circular dichroism (CD) spectroscopy is commonly used to study this conformational change. For example, Phylloseptin-PV1 was shown to adopt a random coil in an aqueous solution but formed an alpha-helical structure in a 50% trifluoroethanol (TFE) solution, which mimics a membrane environment. frontiersin.org The propensity to fold into this helical structure is therefore a critical factor for the antimicrobial potency of this compound and its analogues. imrpress.com
Synthetic Strategies and Analogue Design for Phylloseptin J1
Solid Phase Peptide Synthesis (SPPS) Applications
Solid Phase Peptide Synthesis (SPPS) is the cornerstone technique for the artificial production of peptides like Phylloseptin-J1. bachem.com This method involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble solid support, typically a resin. bachem.combiotage.com The core principle of SPPS simplifies the purification process, as excess reagents and soluble by-products can be removed by simple filtration and washing steps, while the desired peptide remains anchored to the support. bachem.combiotage.com
The process of SPPS generally follows a cycle for each amino acid addition:
Deprotection: Removal of the temporary Nα-protecting group (commonly Fmoc or Boc) from the last amino acid added to the chain. bachem.combiotage.com
Washing: Rinsing the resin to remove the deprotecting agent and by-products. bachem.com
Coupling: Activating and coupling the next protected amino acid to the newly exposed N-terminus of the growing peptide chain. bachem.com
Washing: Another washing step to remove excess reagents and soluble by-products. bachem.com
This cycle is repeated until the entire amino acid sequence of the target peptide is assembled. Once the synthesis is complete, the peptide is cleaved from the resin support, and any permanent protecting groups on the amino acid side chains are removed simultaneously. bachem.com This method has been successfully used to synthesize various phylloseptins for research purposes. researchgate.net For instance, several phylloseptins isolated from the skin secretion of Phyllomedusa nordestina were chosen for synthesis via SPPS to evaluate their biological activities. researchgate.net The efficiency and control offered by SPPS make it an indispensable tool for producing not only the native this compound but also its designed analogues for structure-activity relationship studies. bachem.combiotage.com
Rational Design of Peptide Analogues
Rational design involves making specific, purposeful modifications to a peptide's amino acid sequence to improve its properties. frontiersin.orgnih.gov For phylloseptins, the goal is often to enhance antimicrobial potency while minimizing toxicity to host cells. applyindex.comnih.gov This approach relies on understanding the structure-activity relationships of the peptide, particularly the roles of net positive charge, hydrophobicity, and amphipathicity. applyindex.commdpi.com
Increasing the net positive charge, typically by substituting neutral or acidic amino acids with basic residues like Lysine (B10760008) (Lys) or Arginine (Arg), can enhance the initial electrostatic attraction between the peptide and the negatively charged bacterial membrane. applyindex.comnih.gov For example, in studies of phylloseptin-like peptides, increasing the number of lysine residues led to improved antibacterial activity due to enhanced membrane binding. applyindex.com A study on phylloseptin-TO2 (PSTO2) demonstrated that substituting amino acids with L-lysines enhanced the peptide's interaction with cell membranes and improved its antimicrobial efficacy. nih.gov Similarly, the design of analogues for another amphibian peptide, medusin-PT, involved substituting Threonine with Lysine to introduce an additional positive charge, which enhanced its biological activity. frontiersin.org
Hydrophobicity is another critical parameter. It governs the peptide's ability to insert into and disrupt the lipid bilayer of the microbial membrane. mdpi.com However, excessive hydrophobicity can lead to non-selective membrane disruption and increased toxicity towards mammalian cells, such as red blood cells (hemolytic activity). applyindex.com Research on phylloseptin-PHa derivatives established that maintaining hydrophobicity below a certain threshold was crucial to avoid significant hemolytic activity. applyindex.com Therefore, a delicate balance between positive charge and hydrophobicity must be achieved to maximize therapeutic potential. applyindex.com
Computational Design of Novel Phylloseptin-like Peptides
Computational design leverages software and algorithms to predict how peptides will behave and to engineer novel sequences with desired properties, offering a powerful alternative to purely experimental approaches. biophysics.org This in silico methodology can rapidly screen vast numbers of potential peptide sequences to identify promising candidates for synthesis and testing. nih.gov
For designing phylloseptin-like peptides, computational tools can model the peptide's structure, such as its α-helical content, and predict its interaction with model bacterial membranes. unist.hr Structure-based design frameworks can model peptide flexibility during binding, allowing for the analysis of trade-offs between affinity for the target and selectivity. nih.gov For instance, the Rosetta modeling suite includes protocols like FlexPepDock that can sample various peptide conformations upon binding to a target. nih.gov
Machine learning algorithms, such as Gaussian process regression (GPR), represent another advanced computational strategy. rsc.org These models can be trained on an initial dataset of peptide sequences and their corresponding biological activities. The trained model can then predict the activity and selectivity of new, untested sequences, guiding the experimental process to efficiently discover novel peptides with significantly improved properties. rsc.org This approach has been used to explore vast design spaces of synthetic peptide analogues, leading to the discovery of sequences with enhanced selectivity that would be unlikely to be found through conventional rational design alone. rsc.org These computational methods, while often applied to other peptide families, provide a clear framework for the future design of highly selective and potent this compound analogues. biophysics.orgnih.govunist.hr
Strategies for Enhancing Stability and Efficacy
A significant challenge for the therapeutic use of natural peptides like this compound is their susceptibility to degradation by proteases and their potential for suboptimal activity under physiological conditions. applyindex.com Several strategies are employed to overcome these limitations and enhance in vivo stability and efficacy.
One effective strategy is the substitution of naturally occurring L-amino acids with their D-amino acid counterparts. nih.govapplyindex.com Since proteases are stereospecific for L-amino acids, peptides incorporating D-amino acids are significantly more resistant to enzymatic degradation, leading to a longer half-life. applyindex.com In many cases, D-amino acid substitution has been shown to maintain or even enhance antimicrobial activity. nih.gov A study on phylloseptin-TO2 analogues found that incorporating D-lysines resulted in peptides with significant antimicrobial effects against Staphylococcus aureus and MRSA, coupled with reduced hemolytic activity and a higher therapeutic index. nih.gov
Other chemical modifications can also improve stability and efficacy. applyindex.com These include:
Cyclization: Linking the N- and C-termini of the peptide (head-to-tail cyclization) or creating a covalent bridge between amino acid side chains can restrict the peptide's conformation. applyindex.comuit.no This can lead to increased structural stability, improved resistance to proteases, and enhanced biological activity. applyindex.comuit.no
PEGylation: The attachment of polyethylene (B3416737) glycol (PEG) chains to the peptide can increase its bioavailability by reducing renal clearance and protecting it from enzymatic degradation. unist.hr
Lipidation: Acylating the peptide with a fatty acid chain can enhance its hydrophobicity and affinity for microbial membranes, often resulting in increased antimicrobial potency. uit.no
Glycosylation: The addition of sugar moieties can improve peptide stability and activity, as saccharides are often present in biological membranes and can modulate helicity and polarity. ufmg.br
These strategies, often used in combination, are crucial for translating the antimicrobial potential of this compound and its analogues into viable therapeutic agents. applyindex.comnih.gov
Compound and Analogue List
Advanced Research Methodologies for Studying Phylloseptin J1
Spectroscopic Techniques (e.g., Circular Dichroism Spectroscopy for Conformational Analysis)
Circular Dichroism (CD) spectroscopy is a fundamental technique for analyzing the secondary structure of peptides in different environments. frontiersin.orgresearchgate.netimrpress.com This method measures the differential absorption of left and right circularly polarized light by chiral molecules, such as peptides. frontiersin.orgnih.gov The resulting CD spectrum provides information on the peptide's conformation, including the presence of α-helices, β-sheets, or random coil structures. researchgate.net
For phylloseptin peptides, CD spectroscopy is crucial for understanding how their structure changes upon interacting with bacterial or model membranes. For instance, studies on phylloseptin-PT have utilized CD analysis to determine the secondary structure of the peptide and its analogues. nih.gov The analysis revealed that these peptides adopt an α-helical configuration in an amphipathic environment, a common feature among many antimicrobial peptides that is linked to their mechanism of action. nih.govnih.gov This conformational change is often essential for the peptide's ability to disrupt microbial membranes.
Calorimetry (e.g., Differential Scanning Calorimetry for Membrane Interaction)
Differential Scanning Calorimetry (DSC) is a powerful thermoanalytical technique used to study the interactions between molecules, such as peptides and lipid membranes. nih.govmalvernpanalytical.com DSC measures the heat changes that occur in a sample as it is heated or cooled, providing insights into the thermodynamic parameters of binding and the effect of the peptide on the physical state of the membrane. nih.govmalvernpanalytical.comthermofisher.com
Membrane Permeabilization Assays (e.g., SYTOX green dye uptake)
To determine if an antimicrobial peptide's mode of action involves compromising the integrity of the bacterial cell membrane, membrane permeabilization assays are employed. The SYTOX Green uptake assay is a widely used method for this purpose. thermofisher.comfluorofinder.com SYTOX Green is a fluorescent nucleic acid stain that cannot penetrate the intact membranes of living cells. thermofisher.comfrontiersin.org However, if a peptide disrupts the membrane, the dye can enter the cell, bind to nucleic acids, and produce a strong fluorescent signal. thermofisher.comfluorofinder.comfrontiersin.org
The effectiveness of this assay has been demonstrated in studies of various phylloseptin peptides. For example, the membrane permeabilization activity of Phylloseptin-PV1 was investigated using the SYTOX Green uptake assay. frontiersin.org The results showed that Phylloseptin-PV1 effectively permeabilized the cell membranes of Staphylococcus aureus and methicillin-resistant S. aureus (MRSA). frontiersin.org This provides direct evidence that the antimicrobial activity of this phylloseptin is, at least in part, due to its ability to disrupt the bacterial membrane. frontiersin.org
In vitro Biofilm Assays (e.g., MBEC determination)
Bacterial biofilms are structured communities of bacteria encased in a self-produced matrix, which are notoriously resistant to conventional antibiotics. nih.govnih.gov Therefore, evaluating the efficacy of new antimicrobial agents against biofilms is crucial. The Minimum Biofilm Eradication Concentration (MBEC) assay is a standard method to determine the lowest concentration of an antimicrobial agent required to eradicate a pre-formed biofilm. nih.govtjpr.orginnovotech.ca This assay is considered more clinically relevant than determining the minimum inhibitory concentration (MIC) for planktonic (free-floating) bacteria. nih.gov
The MBEC assay has been used to assess the antibiofilm activity of phylloseptin peptides. For instance, Phylloseptin-1 (PSN-1) was found to have a potent MBEC of 5 µM against Staphylococcus aureus biofilms, which was the same as its MIC for planktonic cells. nih.gov This indicates that PSN-1 is highly effective at both preventing the growth of and eradicating established biofilms of this pathogen. nih.gov Similarly, other phylloseptins, such as Phylloseptin-PTa and Phylloseptin-PHa, have also demonstrated the ability to eradicate S. aureus biofilms. nih.gov
| Peptide | MBEC (µM) | Reference |
|---|---|---|
| Phylloseptin-1 (PSN-1) | 5 | nih.gov |
| Phylloseptin-PTa | Data not specified in µM | nih.gov |
| Phylloseptin-PHa | Data not specified in µM | nih.gov |
Cell Culture Models for Antiproliferative and Selectivity Studies
In addition to their antimicrobial properties, some phylloseptin peptides have shown antiproliferative activity against cancer cells. nih.govmdpi.com Cell culture models are essential for evaluating this activity and for determining the selectivity of the peptide for cancer cells over normal, healthy cells. nih.govscielo.sa.cr The sulforhodamine B (SRB) assay and the MTT assay are common colorimetric methods used to assess cell viability and proliferation in response to treatment with a peptide. nih.govnih.gov
Several studies have utilized human cancer cell lines to investigate the anticancer potential of phylloseptins. For example, Phylloseptin-PBa demonstrated anti-proliferative effects against human lung cancer (H460), prostate cancer (PC3), and neurospongioma (U251MG) cell lines, while showing lower activity against a normal human microvascular endothelial cell line (HMEC). mdpi.com Similarly, Phylloseptin-PV1 exhibited antiproliferative activity against H157, MCF-7, and U251MG cancer cell lines, with lower potency against the normal HMEC-1 cell line. frontiersin.orgnih.gov An analogue of Phylloseptin-TO2, SRD7, also showed notable anti-proliferative properties against human lung cancer cell lines H838 and H460. nih.gov These studies highlight the importance of cell culture models in identifying the therapeutic potential of phylloseptins beyond their antimicrobial effects.
| Peptide | Cancer Cell Line | Observed Effect | Reference |
|---|---|---|---|
| Phylloseptin-PBa | H460 (Lung) | Anti-proliferative | mdpi.com |
| Phylloseptin-PBa | PC3 (Prostate) | Anti-proliferative | mdpi.com |
| Phylloseptin-PBa | U251MG (Neurospongioma) | Anti-proliferative | mdpi.com |
| Phylloseptin-PV1 | H157 (Lung) | Antiproliferative | frontiersin.orgnih.gov |
| Phylloseptin-PV1 | MCF-7 (Breast) | Antiproliferative | frontiersin.orgnih.gov |
| Phylloseptin-PV1 | U251MG (Glioblastoma) | Antiproliferative | frontiersin.orgnih.gov |
| Phylloseptin-PTa | NCI-H157 (Non-small cell lung) | Cytostatic | nih.gov |
| Phylloseptin-PHa | NCI-H157 (Non-small cell lung) | Cytostatic | nih.gov |
| SRD7 (Phylloseptin-TO2 analogue) | H838 (Lung) | Anti-proliferative | nih.gov |
| SRD7 (Phylloseptin-TO2 analogue) | H460 (Lung) | Anti-proliferative | nih.gov |
Non-Human Animal Models for Mechanistic Studies
To evaluate the in vivo efficacy and understand the organ-level interactions of antimicrobial peptides, non-human animal models, particularly infected mouse models, are indispensable. innovotech.canih.govelifesciences.orgubc.ca These models allow for the assessment of a peptide's ability to combat infections in a living organism, providing a more complex and clinically relevant system than in vitro assays. elifesciences.org
The therapeutic potential of several phylloseptin peptides has been investigated using mouse models. For example, Phylloseptin-L2 was administered to mice and was found to significantly increase insulin (B600854) release and improve glucose tolerance, suggesting its potential for treating Type 2 diabetes. nih.gov In another study, Phylloseptin-PV1 was evaluated in a mouse model of S. aureus infection and was shown to significantly reduce the mortality of the infected mice without causing significant hepatic or renal toxicity. frontiersin.orgnih.gov These in vivo studies are crucial for bridging the gap between promising in vitro results and potential clinical applications.
Transcriptomics and Peptidomics for Discovery and Characterization
The discovery of novel antimicrobial peptides like Phylloseptin-J1 is often achieved through the combined use of transcriptomics and peptidomics. embrapa.brbiogenity.com Peptidomics involves the comprehensive analysis of all peptides in a biological sample, while transcriptomics analyzes the complete set of RNA transcripts. nih.govembrapa.br In the context of frog skin secretions, "shotgun" cloning of cDNA libraries created from the skin secretion is a common transcriptomic approach to identify the precursor proteins of these peptides. frontiersin.orgnih.gov
The primary structure of this compound was first reported as part of a peptidomic study of the skin secretion of Phasmahyla jandaia. embrapa.br This study utilized mass spectrometry to identify and sequence a multitude of peptides present in the secretion. embrapa.br Further characterization often involves cloning the cDNA encoding the peptide precursor from a skin secretion-derived cDNA library. nih.gov This combined approach not only allows for the discovery of new phylloseptins but also provides insight into their biosynthesis and the conserved nature of their precursor structures. frontiersin.orgnih.gov
Theoretical and Computational Investigations of Phylloseptin J1
Bioinformatics Approaches for Sequence Analysis and Prediction
Bioinformatics provides a suite of tools and databases essential for the initial analysis of peptide sequences like Phylloseptin-J1. mdpi.comnumberanalytics.com These methods analyze the primary amino acid sequence to predict a wide range of physicochemical properties and structural features, which are crucial determinants of antimicrobial function. helixbiogeninstitute.orgmdpi.com The process begins with the peptide's amino acid sequence, from which various parameters can be calculated. researchgate.net
Sequence analysis tools can perform tasks such as sequence alignment using platforms like BLAST or ClustalW, which helps identify homologous peptides and conserved regions that may be important for activity. numberanalytics.comresearchgate.net For a novel peptide, bioinformatics tools can predict its secondary structure, often revealing a propensity for forming an α-helical structure, which is common for many AMPs, including phylloseptins. helixbiogeninstitute.orgnih.gov Web servers and software can calculate key physicochemical properties that influence how the peptide interacts with microbial membranes. mdpi.com These properties include molecular weight, theoretical isoelectric point (pI), net charge at a physiological pH, hydrophobicity, and the hydrophobic moment. The latter is a measure of the amphipathicity of a helix, indicating how hydrophobic and hydrophilic residues are segregated on opposite faces, a critical feature for membrane interaction. nih.gov
Modern bioinformatics platforms often integrate multiple tools, allowing for a comprehensive analysis from a single sequence input. mdpi.commpg.de For instance, a researcher can input the this compound sequence to predict its structure, function, and potential as an antimicrobial agent based on models trained on vast datasets of known AMPs. leeds.ac.uk These predictive models may use machine learning algorithms to classify a sequence as an AMP or non-AMP with a certain degree of accuracy. biorxiv.org
| Property | Predicted Value/Description | Significance in Antimicrobial Activity |
|---|---|---|
| Amino Acid Sequence | FLSLIPHAINAVSAIAKHN-NH2 | The primary structure dictates all other properties. |
| Molecular Weight | ~2000 Da | Influences diffusion and interaction with the membrane. |
| Net Charge (at pH 7) | Positive | Facilitates initial electrostatic attraction to negatively charged bacterial membranes. |
| Hydrophobicity | High | Drives the insertion of the peptide into the hydrophobic core of the lipid bilayer. nih.gov |
| Amphipathicity | High (forms an amphipathic α-helix) | Spatial separation of hydrophobic and hydrophilic residues is key for membrane disruption. nih.gov |
| Secondary Structure | Predominantly α-helical | A stable secondary structure is often required for membrane interaction and pore formation. nih.gov |
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical correlation between the chemical structures of compounds and their biological activities. researchgate.netmedcraveonline.com In the context of this compound and other AMPs, QSAR models are developed to predict antimicrobial potency based on physicochemical and structural properties, known as descriptors. ubc.cafigshare.comjocpr.com This approach is invaluable for guiding the design of new peptide analogues with enhanced efficacy or selectivity. frontiersin.org
The development of a QSAR model involves several key steps. medcraveonline.com First, a dataset of peptides with known biological activity (e.g., Minimum Inhibitory Concentration, MIC) is collected. nih.gov For each peptide, a set of molecular descriptors is calculated. These can range from simple properties like net charge and hydrophobicity to more complex 3D descriptors derived from modeled structures. uestc.edu.cn Using statistical methods like multiple linear regression (MLRA) or machine learning algorithms, a mathematical model is then constructed that best correlates these descriptors with the observed activity. ubc.camdpi.com
| Descriptor Category | Example Descriptors | Relevance to Peptide Activity |
|---|---|---|
| 1D Descriptors | Molecular Weight, Amino Acid Count | Relates to the overall size of the peptide. |
| 2D Descriptors | Net Charge, Hydrophobicity Index (H), Hydrophobic Moment (µH) | Describes fundamental properties for membrane interaction like electrostatic attraction and amphipathicity. |
| Topological Descriptors | Wiener Index, Zagreb Index | Quantifies molecular branching and shape. |
| Physicochemical Descriptors | Lipophilicity (logP), Polar Surface Area (PSA) | Crucial for predicting membrane partitioning and permeability. acs.orgacs.org |
| Structural Descriptors | Helical content, β-sheet content, Radius of gyration | Describes the 3D conformation of the peptide, which is essential for its function. |
Machine Learning and Neural Network Applications in Peptide Design
The advent of machine learning (ML) and deep learning has revolutionized the design and discovery of novel AMPs. plos.org These advanced computational methods can identify complex, non-linear patterns in vast datasets of peptide sequences and their associated activities, going beyond traditional QSAR models. nih.govucla.edu For a peptide like this compound, these techniques can be used to screen virtual libraries of millions of its variants to identify candidates with superior antimicrobial properties.
Machine learning models for AMP prediction can be broadly categorized into classification and regression models. ucla.edu Classification models are trained to distinguish AMPs from non-AMPs, while regression models aim to predict a specific activity value, such as the MIC. elifesciences.org Various algorithms are employed, including Support Vector Machines (SVMs), Random Forests, and, more recently, complex deep neural networks. plos.orgnih.gov
Deep learning architectures have shown particular promise. nih.gov
Convolutional Neural Networks (CNNs) , typically used for image analysis, can be adapted to recognize key patterns or motifs within peptide sequences that are crucial for antimicrobial function. mdpi.complos.org
Recurrent Neural Networks (RNNs) , including Long Short-Term Memory (LSTM) networks, are adept at capturing long-range dependencies and sequential information within the peptide chain. researchgate.netmdpi.com
Generative Models , such as Generative Adversarial Networks (GANs) and Variational Autoencoders (VAEs), can generate entirely new peptide sequences that possess the learned characteristics of effective AMPs. mdpi.comresearchgate.netelifesciences.org
These models can be trained on physicochemical descriptors or directly on the peptide sequences themselves. plos.org One innovative approach involves converting peptide features into signal images, which are then processed by a CNN, a method that has achieved high prediction accuracy. plos.orgnih.gov The successful application of these models can dramatically accelerate the discovery of new drug leads by prioritizing the most promising candidates for experimental validation. nih.govmdpi.com
| Model Type | Typical Accuracy | Strengths |
|---|---|---|
| Random Forest | ~74% | Robust and handles high-dimensional data well. |
| AdaBoost | ~74% | Effective for classification tasks by combining weak learners. |
| Convolutional Neural Network (CNN) | ~85% | Excellent at identifying local patterns and conserved motifs in sequences. nih.gov |
| Attention-based Models | ~89% | Can focus on the most critical parts of a peptide sequence for its function. researchgate.net |
| STFT-based Deep Learning Network | ~92.9% | High accuracy by converting peptide features into images for deep learning analysis. plos.org |
Molecular Dynamics Simulations for Membrane Interactions
Molecular Dynamics (MD) simulations are a powerful computational tool for studying the dynamic behavior of biological systems at an atomic level. nih.gov For this compound, MD simulations can provide a detailed, time-resolved view of its interaction with and disruption of bacterial lipid membranes, which is often difficult to capture with experimental techniques alone. mdpi.commdpi.com These simulations model the physical movements of atoms and molecules over time, governed by a force field that describes their interactions. biorxiv.org
A typical MD simulation study of an AMP-membrane system involves several steps. First, a model of the bacterial membrane is constructed, often mimicking the specific lipid composition of a target bacterium (e.g., with a high content of anionic lipids). nih.gov The peptide, with its predicted secondary structure (e.g., α-helical), is then placed near the membrane in a simulated aqueous environment. mdpi.com The simulation then proceeds for nanoseconds to microseconds, tracking the trajectory of every atom. nih.gov
MD simulations can reveal the key stages of the peptide's mechanism of action:
Binding: Simulations show the initial binding of the positively charged peptide to the negatively charged membrane surface, driven by electrostatic interactions. nih.gov
Insertion: The peptide then inserts its hydrophobic residues into the nonpolar core of the lipid bilayer. mdpi.comrsc.org Studies on phylloseptins have investigated how subtle changes in the amino acid sequence affect the peptide's tilt angle and orientation upon membrane insertion. nih.govnih.gov
Disruption: Upon insertion, the peptide can disrupt the local lipid packing, leading to membrane thinning, increased permeability, and the formation of transient water pores or channels, which ultimately leads to cell death. mdpi.combiorxiv.org
Both all-atom (AA) and coarse-grained (CG) simulation methods are used. AA simulations provide high-resolution detail but are computationally expensive, while CG simulations allow for longer timescales and larger systems to be studied by grouping atoms into single interaction sites. nih.govbiorxiv.org These computational experiments are crucial for validating mechanistic hypotheses and providing a rational basis for designing peptides with specific membrane-disrupting properties. mdpi.com
| Finding | Description | Source Insight |
|---|---|---|
| Binding Energetics | Calculations like Potential of Mean Force (PMF) can quantify the free energy barrier for a peptide to translocate across the membrane. mdpi.combiorxiv.org | Reveals the thermodynamic feasibility of membrane insertion. |
| Peptide Conformational Change | Peptides often unstructured in solution adopt their characteristic α-helical or β-sheet structure upon contacting the membrane. mdpi.com | Highlights the membrane as a trigger for folding into an active conformation. |
| Membrane Reorganization | The presence of peptides can cause local disorder in lipid packing, membrane thinning, and reorientation of lipid headgroups. nih.govrsc.org | Demonstrates the peptide's direct physical impact on bilayer integrity. |
| Pore Formation | Simulations can visualize the aggregation of multiple peptide molecules to form stable or transient pores, allowing water and ion leakage. mdpi.combiorxiv.org | Provides a visual model for the "leaky" mechanism of cell killing. |
| Role of Specific Lipids | Simulations can identify specific interactions between peptide residues and certain lipid types (e.g., anionic lipids), explaining cell selectivity. nih.gov | Helps understand why AMPs target bacterial membranes over host membranes. |
Ecological and Evolutionary Context of Phylloseptin Peptides
Role in Amphibian Innate Immune System and Defense Mechanisms
Phylloseptin peptides are key effectors of the innate immunity of amphibians, working to prevent the colonization of the frog's skin by invading microbes. mdpi.com These peptides are typically stored as inactive precursors within granular glands and are secreted onto the skin surface in response to stress or injury. Once secreted, they exhibit potent, broad-spectrum antimicrobial activity. nih.gov
The defensive action of phylloseptins is primarily attributed to their ability to interact with and disrupt the cell membranes of microorganisms. embrapa.br As cationic and amphipathic molecules, they are electrostatically attracted to the negatively charged components of microbial membranes. Upon binding, they adopt an α-helical structure which inserts into the lipid bilayer, leading to membrane permeabilization, the formation of pores or "bubble-like" formations, and ultimately, cell lysis and death. embrapa.brird.fr This mechanism is rapid and effective against a range of pathogens. For example, some phylloseptins have demonstrated significant activity against the Gram-positive bacterium Staphylococcus aureus and the pathogenic yeast Candida albicans. mdpi.commdpi.com Furthermore, studies have shown that certain phylloseptins can eradicate bacterial biofilms, which are structured communities of bacteria that are notoriously resistant to conventional antibiotics. mdpi.com
Evolutionary Divergence and Diversity of Phylloseptin Sequences
The phylloseptin family showcases a fascinating example of molecular evolution. While members share common structural features, they also exhibit significant sequence diversity, which is thought to be the result of an evolutionary arms race between the amphibian host and the pathogens in its environment. nih.gov
The genetic precursors of phylloseptins show a high degree of conservation in the signal peptide region, suggesting a common phylogenetic ancestry. nih.govmdpi.com However, the region encoding the mature, active peptide is hypermutable. nih.gov This leads to the generation of multiple paralogous forms within a single species, each with slight variations in its amino acid sequence. ird.fr
Common structural characteristics of the phylloseptin family include:
A typical length of 19-21 amino acid residues. embrapa.brmdpi.com
A highly conserved N-terminal sequence, often "FLSLIP" or similar. nih.govnih.gov
A C-terminal amidation, which is a common post-translational modification that can enhance peptide stability and activity. mdpi.com
A cationic nature, giving the peptide a net positive charge. dovepress.com
The propensity to form an amphipathic α-helix in a membrane environment. embrapa.br
Table 1: Examples of Phylloseptin Peptide Sequences from Different Phyllomedusa Species
| Peptide Name | Origin Species | Amino Acid Sequence |
|---|---|---|
| Phylloseptin-1 (PS-1) | Phyllomedusa hypochondrialis | FLSLIPHAINAVSAIAKHN-NH₂ |
| Phylloseptin-PBa | Phyllomedusa baltea | FLSLLPHVIGVLSAVAKHV-NH₂ |
| Phylloseptin-PV1 | Phyllomedusa vaillantii | FLSLIPHAILAVSAIAKHL-NH₂ |
| Phylloseptin-PTa | Phyllomedusa tarsius | FLSLIPHIVGSVSAFAKHV-NH₂ |
| Phylloseptin-PHa | Phyllomedusa hypochondrialis | FLSLIPHAIGGLSAFARHV-NH₂ |
Source: Adapted from Leite et al. (2005), Wu et al. (2015), and Liu et al. (2020). nih.govembrapa.brmdpi.com
Comparative Analysis with Other Host Defense Peptides
The skin secretions of phyllomedusine frogs are a complex cocktail containing multiple families of host defense peptides that often act synergistically. The most prominent families found alongside phylloseptins are the dermaseptins and hyposins. mdpi.comresearchgate.net While all are gene-encoded antimicrobial peptides, they belong to distinct structural families.
Dermaseptins: This superfamily is arguably the most well-studied group of amphibian AMPs. Like phylloseptins, they are derived from precursors with highly conserved signal regions but variable active domains. sci-hub.se However, they are typically longer, often comprising 28-34 amino acid residues, and are part of a larger superfamily that includes several distinct subgroups. researchgate.net Both families are cationic, amphipathic, and form α-helices to disrupt microbial membranes, but their different lengths, sequences, and structures can result in varied antimicrobial spectrums and potencies. mdpi.comird.fr
Hyposins: This is another distinct family of peptides, generally shorter than phylloseptins. mdpi.comresearchgate.net For example, Hyposin-J1 (HPS-J1) consists of only 12 amino acids. uniprot.org The co-secretion of these different peptide families—longer dermaseptins, medium-length phylloseptins, and shorter hyposins—likely provides the frog with a multi-layered defense. This chemical diversity increases the range of pathogens that can be targeted and may reduce the likelihood of microbes developing resistance to any single peptide.
Table 2: Comparison of Host Defense Peptide Families from Phyllomedusine Frogs
| Feature | Phylloseptins | Dermaseptins (sensu stricto) | Hyposins |
|---|---|---|---|
| Typical Length | 19-21 amino acids | 28-34 amino acids | ~12 amino acids |
| Key Structural Feature | Conserved "FLSLIP" N-terminus | Conserved Trp at position 3 | Shorter chain length |
| Mechanism of Action | Membrane disruption via α-helix | Membrane disruption via α-helix | Antimicrobial |
| Example | Phylloseptin-1 (PS-1) | Dermaseptin-01 (DRS 01) | Hyposin-J1 (HPS-J1) |
Source: Compiled from multiple sources. mdpi.comuniprot.orgembrapa.brresearchgate.net
Future Research Directions and Emerging Applications of Phylloseptin J1
Exploration of Undiscovered Biological Activities
The primary characterization of many phylloseptins has focused on their antimicrobial and antiprotozoal effects. nih.govresearchgate.netnih.gov However, the broader biological landscape of Phylloseptin-J1 remains largely uncharted. Future research should systematically investigate a wider array of potential therapeutic activities. The diverse functions identified in other phylloseptins suggest promising avenues for exploration. For instance, some phylloseptins have demonstrated anticancer activities, selectively targeting cancer cells over normal mammalian cells. nih.govfrontiersin.org
Key areas for future investigation include:
Anticancer and Antiproliferative Effects: A novel phylloseptin, PPV1, has shown antiproliferative activity against cancer cell lines such as H157, MCF-7, and U251MG. frontiersin.org A systematic screening of PLS-J1 against various cancer cell lines could uncover similar selective cytotoxic activities.
Anti-inflammatory and Immunomodulatory Roles: Host defense peptides are increasingly recognized for their ability to modulate the immune system. ubc.ca Investigating the potential of PLS-J1 to influence cytokine production, immune cell migration, and other inflammatory pathways could open up applications in treating inflammatory or autoimmune diseases.
Antiviral Properties: Some antimicrobial peptides (AMPs) from frog skin have demonstrated the ability to inactivate viruses. science.gov Given the global need for new antiviral agents, evaluating PLS-J1 against a panel of viruses is a logical and important next step.
Wound Healing: Certain peptides can promote wound closure and tissue regeneration. imrpress.com Research into PLS-J1's effect on cell proliferation and migration of keratinocytes and fibroblasts could reveal potential applications in regenerative medicine.
Development of Advanced Delivery Systems (e.g., Nanostructured Films, Encapsulation)
A significant hurdle for the clinical use of peptide therapeutics is their delivery to the target site while maintaining stability and activity. nih.gov Advanced delivery systems are crucial for protecting peptides like PLS-J1 from degradation and improving their pharmacokinetic profiles.
Nanostructured Films: The development of nanostructured films incorporating antimicrobial peptides is a promising strategy for creating antibacterial surfaces and coatings for medical devices. researchgate.netmdpi.com For example, a nanostructured film combining the clay mineral palygorskite with Dermaseptin (B158304) 01—another frog-derived peptide—was shown to be a viable method for immobilizing the peptide and creating a bioactive surface. researchgate.netresearchgate.net Similar approaches could be adapted for PLS-J1 to create materials for antimicrobial coatings or wound dressings.
Encapsulation: Encapsulation technologies can protect peptides from enzymatic degradation, reduce potential cytotoxicity, and enable controlled release. nih.gov The encapsulation of dermaseptin in crystal proteins from Bacillus thuringiensis was found to enhance its leishmanicidal activity. researchgate.net Likewise, encapsulating PLS-J1 in systems like liposomes, hydrogels, or polymeric nanoparticles could improve its therapeutic efficacy and safety. nih.govresearchgate.net These carrier systems can be designed to release the peptide in response to specific environmental triggers at an infection site, such as pH changes or the presence of bacterial enzymes.
Overcoming Research Limitations in Peptide Therapeutics
While peptides offer high specificity and potency, their development into viable drugs is hampered by several inherent limitations. mdpi.comacs.orgbiomedres.us Addressing these challenges is fundamental to realizing the therapeutic potential of this compound.
| Limitation | Strategy to Overcome | Scientific Rationale |
| Proteolytic Degradation | Chemical modifications such as incorporating D-amino acids, cyclization, or creating stapled peptides. mdpi.comnews-medical.net | These modifications alter the peptide's backbone structure, making it unrecognizable to proteases, thus increasing its stability and half-life in the body. mdpi.comnews-medical.net |
| Poor Membrane Permeability | Conjugation with cell-penetrating peptides (CPPs) or fatty acids. mdpi.combiochempeg.com | CPPs facilitate translocation across cell membranes, while lipidation can enhance membrane affinity and penetration. mdpi.comapplyindex.com |
| Short Half-Life & Rapid Clearance | Conjugation with polyethylene (B3416737) glycol (PEG) or encapsulation in nanocarriers. nih.govmdpi.com | PEGylation increases the hydrodynamic size of the peptide, reducing renal clearance. Nanocarriers protect the peptide from degradation and clearance. mdpi.com |
| Potential Immunogenicity | Sequence modification to remove T-cell epitopes; development of less immunogenic formulations. biomedres.usbiochempeg.com | Identifying and altering parts of the peptide sequence that trigger an immune response can reduce the risk of the body developing antibodies against the therapeutic. biomedres.us |
By applying these medicinal chemistry and drug delivery strategies, researchers can engineer next-generation PLS-J1 analogs with significantly improved drug-like properties.
Integration with Systems Biology Approaches
Systems biology and in silico methods offer powerful tools to accelerate the research and development of peptide therapeutics like this compound. applyindex.comnih.gov These approaches can predict biological activities, optimize peptide structures, and provide a deeper understanding of their mechanisms of action.
| Systems Biology Approach | Application to this compound Research | Potential Outcome |
| Genomics & Transcriptomics | Analyzing the genome of the source amphibian to identify the full diversity of phylloseptin genes and their expression patterns under different conditions (e.g., microbial challenge). | Discovery of novel PLS-J1 variants and understanding its role in the frog's innate immune system. imrpress.com |
| Proteomics & Peptidomics | Comprehensive analysis of the frog's skin secretion to identify all peptide components and post-translational modifications. embrapa.br | Full characterization of the native PLS-J1 and other synergistic peptides present in the secretion. embrapa.br |
| Computational Modeling & Machine Learning | Using algorithms to predict structure-activity relationships (SAR), antimicrobial potential, and cytotoxicity based on the amino acid sequence. applyindex.comnih.gov | Rational design of PLS-J1 analogs with enhanced antimicrobial potency and reduced toxicity. Prediction of new, undiscovered biological activities. applyindex.com |
| Molecular Dynamics Simulations | Simulating the interaction of PLS-J1 with microbial and mammalian cell membrane models at an atomic level. applyindex.com | Elucidation of the precise mechanism of membrane disruption and the structural features responsible for its selectivity. |
Integrating these high-throughput and computational techniques will enable a more strategic and efficient approach to drug discovery, facilitating the rational design of PLS-J1-based therapeutics with optimized efficacy and safety profiles. nih.govfrontiersin.org
Q & A
Q. What are the primary structural characteristics of Phylloseptin-J1, and how are they experimentally determined?
To characterize this compound’s structure, researchers typically employ circular dichroism (CD) spectroscopy to analyze secondary structures (e.g., α-helical content) and nuclear magnetic resonance (NMR) for tertiary structure resolution . Homology modeling using tools like SWISS-MODEL can supplement experimental data. Ensure purity via HPLC and mass spectrometry, and report solvent conditions (e.g., membrane-mimetic environments) to contextualize structural dynamics .
Q. Which in vitro assays are standard for evaluating this compound’s antimicrobial efficacy?
Use broth microdilution assays to determine minimum inhibitory concentrations (MICs) against Gram-positive/negative bacteria, adhering to CLSI guidelines for reproducibility . Include controls for solvent effects (e.g., DMSO) and validate results with time-kill kinetics. For membrane disruption studies, fluorescent dye leakage assays (e.g., calcein release from liposomes) are recommended .
Q. How can researchers identify gaps in existing this compound literature?
Conduct systematic reviews using databases like PubMed and EMBASE, applying PICOT framework (Population: bacterial strains; Intervention: this compound; Comparison: existing antimicrobials; Outcome: MICs; Time: acute exposure) to structure queries . Tools like PRISMA checklists ensure methodological rigor, while citation mapping (via VOSviewer) reveals understudied areas, such as synergistic combinations with antibiotics .
Advanced Research Questions
Q. What methodologies address contradictions in this compound’s cytotoxicity profiles across cell lines?
Discrepancies may arise from cell-specific uptake mechanisms or assay conditions. Employ high-content screening with live-cell imaging to quantify membrane integrity and apoptosis in parallel . Normalize cytotoxicity data to peptide concentration and exposure time, and use transcriptomics (e.g., RNA-seq) to identify pathways affected in sensitive vs. resistant cells .
Q. How can molecular dynamics (MD) simulations optimize this compound’s design for enhanced stability?
Use all-atom MD simulations (e.g., GROMACS) to model peptide-lipid interactions in bacterial vs. mammalian membranes. Focus on residue-specific hydrophobicity and charge distribution to engineer analogs with reduced proteolytic degradation. Validate predictions via stability assays (e.g., serum incubation followed by HPLC quantification) .
Q. What experimental designs mitigate variability in this compound’s in vivo efficacy studies?
Implement blinded, randomized animal models (e.g., murine skin infection) with strict inclusion criteria (e.g., infection severity scoring). Use pharmacokinetic/pharmacodynamic (PK/PD) modeling to correlate dosing regimens with bacterial load reduction. Report raw data and statistical code in supplementary materials to facilitate meta-analyses .
Methodological Considerations
Q. How should researchers validate this compound’s mechanism of action beyond membrane disruption?
Combine atomic force microscopy (AFM) for real-time membrane deformation analysis with metabolomics (e.g., LC-MS) to detect intracellular metabolite changes. For non-membrane targets, use pull-down assays coupled with mass spectrometry to identify binding partners .
Q. What statistical approaches are appropriate for analyzing dose-response data in this compound studies?
Apply non-linear regression models (e.g., Hill equation) to calculate EC50 values. Use mixed-effects models to account for batch variability in biological replicates. For multi-strain comparisons, ANOVA with post-hoc correction (e.g., Tukey’s HSD) is essential .
Data Presentation and Reproducibility
Q. How to present complex structural and functional data for this compound in publications?
Follow Beilstein Journal guidelines:
- Tables : Include MIC values with 95% confidence intervals and solvent controls .
- Figures : Use PyMOL for molecular visualization and GraphPad Prism for dose-response curves. Provide raw datasets (e.g., NMR chemical shifts) as supplementary files .
Q. What steps ensure reproducibility in synthesizing and characterizing this compound analogs?
Document solid-phase peptide synthesis (SPPS) parameters (e.g., coupling reagents, cleavage conditions) and characterize analogs via HPLC, MALDI-TOF MS, and CD spectroscopy . Share synthetic protocols in supplementary materials, including failure cases to guide troubleshooting .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
